molecular formula C18H17BrN2O3 B2646237 methyl 7-(2-bromobenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1448034-08-9

methyl 7-(2-bromobenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No. B2646237
CAS RN: 1448034-08-9
M. Wt: 389.249
InChI Key: LQHOPVLMJFBUAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “methyl 7-(2-bromobenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate” is a complex organic molecule. It contains an isoquinoline backbone, which is a type of heterocyclic compound. The molecule also has a bromobenzamido group and a carboxylate group attached to it .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The isoquinoline backbone would likely contribute to the rigidity of the molecule, while the bromobenzamido and carboxylate groups could potentially participate in various chemical reactions .


Chemical Reactions Analysis

The bromobenzamido group in the molecule could potentially undergo nucleophilic aromatic substitution reactions. The carboxylate group could participate in various reactions typical for carboxylic acids and their derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .

Scientific Research Applications

Photolabile Protecting Groups

Brominated hydroxyquinoline, a compound structurally related to the requested chemical, has been utilized as a new photolabile protecting group for carboxylic acids. This group, characterized by its greater single-photon quantum efficiency compared to other esters, demonstrates sensitivity to multiphoton-induced photolysis, making it suitable for in vivo applications. Its increased solubility and low fluorescence underscore its utility in caging biological messengers (Fedoryak & Dore, 2002).

Catalysis and Synthesis

The synthesis of carbene complexes, which do not include heteroatoms in the ring that contains the carbene carbon, showcases the compound's utility in forming cationic carbene complexes with palladium. These complexes have been unambiguously characterized by NMR and X-ray crystallographic studies, offering insights into new catalytic processes (Schuster & Raubenheimer, 2006).

Anti-tumor Activity

The synthesis and evaluation of 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives have revealed compounds with significant cytotoxic activity against colon tumors in mice. These studies indicate the potential of structurally related compounds in the development of new antitumor agents (Bu et al., 2001).

Marine Natural Products Synthesis

Compounds structurally related to the target molecule have been isolated from marine sources, such as the red alga Rhodomela confervoides. These include bromophenols coupled with nucleoside bases and brominated tetrahydroisoquinolines, highlighting the compound's relevance in the synthesis and study of marine natural products (Ma et al., 2007).

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological targets .

Future Directions

The future research directions for this compound would depend on its intended use. If it shows promising biological activity, it could be further optimized and studied as a potential drug candidate .

properties

IUPAC Name

methyl 7-[(2-bromobenzoyl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O3/c1-24-18(23)21-9-8-12-6-7-14(10-13(12)11-21)20-17(22)15-4-2-3-5-16(15)19/h2-7,10H,8-9,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQHOPVLMJFBUAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 7-(2-bromobenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.